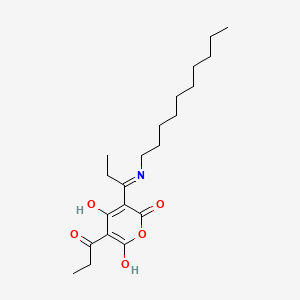![molecular formula C8H21NOSi B14269135 3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine CAS No. 185051-69-8](/img/structure/B14269135.png)
3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine is a chemical compound with a unique structure that combines an amine group with a silyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine typically involves the reaction of 3-chloropropylamine with dimethylisopropoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction proceeds as follows: [ \text{3-chloropropylamine} + \text{dimethylisopropoxysilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted silyl ethers.
Applications De Recherche Scientifique
3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine involves its ability to form stable bonds with various substrates. The silyl ether group provides stability, while the amine group can participate in various chemical reactions. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Ethoxydimethylsilyl)propylamine: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-((tert-Butyldimethylsilyl)oxy)-propanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine is unique due to its combination of a silyl ether and an amine group, providing both stability and reactivity. This makes it a versatile compound for various applications in synthesis, material science, and biotechnology.
Propriétés
Numéro CAS |
185051-69-8 |
|---|---|
Formule moléculaire |
C8H21NOSi |
Poids moléculaire |
175.34 g/mol |
Nom IUPAC |
3-[dimethyl(propan-2-yloxy)silyl]propan-1-amine |
InChI |
InChI=1S/C8H21NOSi/c1-8(2)10-11(3,4)7-5-6-9/h8H,5-7,9H2,1-4H3 |
Clé InChI |
MPJAUUSADXIOMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C)(C)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)








![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)

